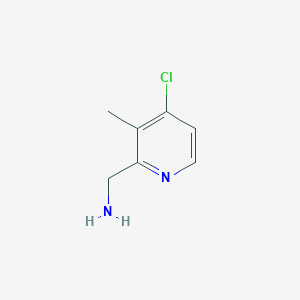

(4-Chloro-3-methylpyridin-2-YL)methanamine

Beschreibung

(4-Chloro-3-methylpyridin-2-YL)methanamine is a pyridine derivative featuring a chlorinated aromatic ring with a methyl substituent at the 3-position and an aminomethyl group at the 2-position. Its molecular formula is C₇H₉ClN₂, with a molecular weight of 156.61 g/mol. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methyl) groups, which influence its electronic properties, solubility, and reactivity.

Eigenschaften

CAS-Nummer |

886372-09-4 |

|---|---|

Molekularformel |

C7H9ClN2 |

Molekulargewicht |

156.61 g/mol |

IUPAC-Name |

(4-chloro-3-methylpyridin-2-yl)methanamine |

InChI |

InChI=1S/C7H9ClN2/c1-5-6(8)2-3-10-7(5)4-9/h2-3H,4,9H2,1H3 |

InChI-Schlüssel |

DHBHFYXQGMWKDG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CN=C1CN)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-methylpyridin-2-YL)methanamine typically involves the chlorination of 3-methylpyridine followed by the introduction of the methanamine group. One common method includes:

Chlorination: 3-methylpyridine is reacted with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group at the fourth position.

Amination: The resulting 4-chloro-3-methylpyridine is then subjected to a nucleophilic substitution reaction with methanamine (methylamine) under controlled conditions to yield (4-Chloro-3-methylpyridin-2-YL)methanamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: (4-Chloro-3-methylpyridin-2-YL)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the chloro group to a methyl group.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) to form various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: 3-methylpyridin-2-YL)methanamine.

Substitution: Hydroxy or alkoxy derivatives.

Wissenschaftliche Forschungsanwendungen

(4-Chloro-3-methylpyridin-2-YL)methanamine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and ligands for catalysis.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active pyridine derivatives.

Industrial Applications: The compound is used in the production of agrochemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of (4-Chloro-3-methylpyridin-2-YL)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The chloro and methanamine groups play a crucial role in its binding affinity and specificity. The compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural analogs of (4-Chloro-3-methylpyridin-2-YL)methanamine, highlighting differences in substituents, molecular properties, and applications:

Key Comparative Analyses

Electronic and Steric Effects

- Chloro vs. Methoxy Substituents: The chloro group at position 4 in (4-Chloro-3-methylpyridin-2-YL)methanamine is electron-withdrawing, reducing electron density on the pyridine ring compared to the electron-donating methoxy group in (4-Methoxy-3-methylpyridin-2-yl)methanamine. This difference impacts reactivity in substitution reactions and binding affinity to targets like adenosine receptors .

Solubility and Stability

- For instance, methoxy-substituted derivatives () may exhibit better aqueous solubility .

Biologische Aktivität

(4-Chloro-3-methylpyridin-2-yl)methanamine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structure and biological activity. This compound features a pyridine ring substituted with a chlorine atom and a methylamine group, which enhances its reactivity and potential therapeutic applications. Recent studies have highlighted its interactions with specific molecular targets, particularly Polo-like kinase 4 (PLK4), which plays a crucial role in cell cycle regulation.

The primary biological activity of (4-Chloro-3-methylpyridin-2-YL)methanamine is its inhibition of PLK4. This kinase is essential for proper mitotic progression, and its dysregulation is often associated with cancer. By inhibiting PLK4, (4-Chloro-3-methylpyridin-2-YL)methanamine disrupts normal cell cycle processes, potentially leading to apoptosis in cancer cells. The compound's ability to alter downstream signaling pathways related to cell proliferation and survival underscores its potential as an anticancer agent.

Research Findings

Recent studies have provided insights into the biological activity of (4-Chloro-3-methylpyridin-2-YL)methanamine:

- Inhibition of PLK4 : The compound has been shown to bind effectively to PLK4, leading to a decrease in its activity. This interaction was confirmed through various biochemical assays that demonstrated reduced phosphorylation of PLK4 substrates in the presence of the compound.

- Cell Viability Assays : In vitro studies using cancer cell lines demonstrated that treatment with (4-Chloro-3-methylpyridin-2-YL)methanamine resulted in significant reductions in cell viability, indicating its potential as an anticancer therapeutic.

- Structure-Activity Relationship (SAR) : The unique structural features of (4-Chloro-3-methylpyridin-2-YL)methanamine contribute to its biological activity. Comparative studies with similar compounds revealed that the combination of chlorine and methylamine groups enhances its reactivity and biological efficacy compared to other pyridine derivatives.

Case Studies

Several case studies have explored the therapeutic potential of (4-Chloro-3-methylpyridin-2-YL)methanamine:

- Cancer Treatment : A study focused on the effects of this compound on various cancer cell lines, including breast and prostate cancer. Results indicated that it induced apoptosis through the activation of caspase pathways, suggesting its utility as a lead compound for developing new anticancer drugs.

- Antimicrobial Activity : Preliminary screening for antimicrobial properties showed that derivatives of (4-Chloro-3-methylpyridin-2-YL)methanamine exhibited moderate antibacterial activity against several strains of bacteria, highlighting its potential beyond oncology applications .

Comparative Analysis

To better understand the significance of (4-Chloro-3-methylpyridin-2-YL)methanamine, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Chloro-2-methylpyridine | Lacks amine group | Used primarily as a solvent and reagent |

| 4-Chloro-2-aminopyridine | Lacks methyl group | Known for use in pharmaceuticals |

| N-Methylpyridin-2-amine | Lacks chlorine atom | Exhibits different reactivity patterns |

| (4-Chloro-3-methylpyridin-2-YL)methanamine | Chlorine and methylamine groups present | Potential anticancer agent |

The distinctive combination of both chlorine and methylamine groups on the pyridine ring in (4-Chloro-3-methylpyridin-2-YL)methanamine enhances its reactivity and biological activity compared to these similar compounds, making it particularly valuable for targeted applications in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.